(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli
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Overview
Description
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli typically involves multiple steps, including the protection of amine groups, esterification, and cyclization reactions. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The esterification can be achieved using ethyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine or alcohol derivatives.
Scientific Research Applications
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
338462-91-2 |
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Molecular Formula |
C20H27NO6 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl (5R)-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C20H27NO6/c1-5-25-17(22)14-12-16(26-18(14)23)15(11-13-9-7-6-8-10-13)21-19(24)27-20(2,3)4/h6-10,14-16H,5,11-12H2,1-4H3,(H,21,24)/t14?,15-,16+/m0/s1 |
InChI Key |
ALIRBAQAJOSDKA-MERJSTESSA-N |
SMILES |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CCOC(=O)C1C[C@@H](OC1=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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